![molecular formula C10H17NO2 B13620000 Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane ring system, which is a bicyclic structure where two rings are connected through a single carbon atom. The presence of an amino group and an ester functional group makes this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and a suitable catalyst, such as sulfuric acid, to convert the carboxylic acid group into an ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters, depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}propanoate: Similar structure with a propanoate ester group.
Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}butanoate: Similar structure with a butanoate ester group.
Uniqueness
Methyl 2-amino-2-{spiro[33]heptan-2-yl}acetate is unique due to its specific spirocyclic structure and the presence of both amino and ester functional groups
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
methyl 2-amino-2-spiro[3.3]heptan-2-ylacetate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)8(11)7-5-10(6-7)3-2-4-10/h7-8H,2-6,11H2,1H3 |
Clé InChI |
XHVZYYRFWBPCHP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1CC2(C1)CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



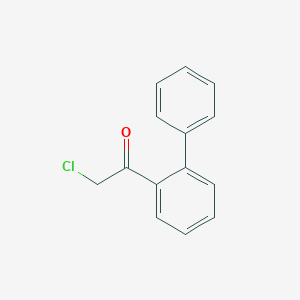

![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
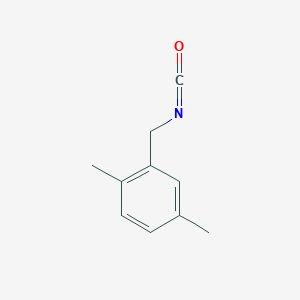
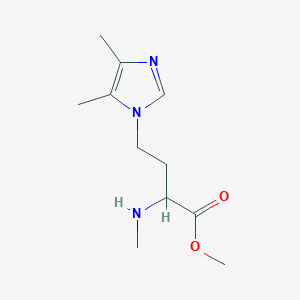
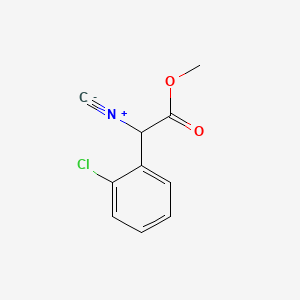
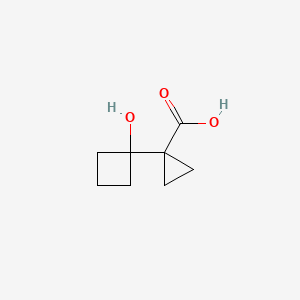





![2-Methyl-2-[(propan-2-yloxy)methyl]oxirane](/img/structure/B13619997.png)
